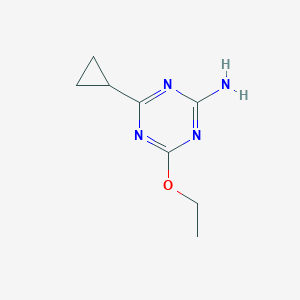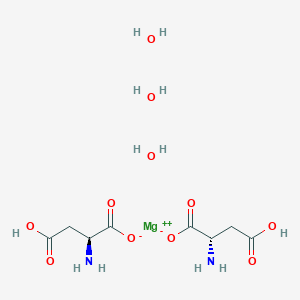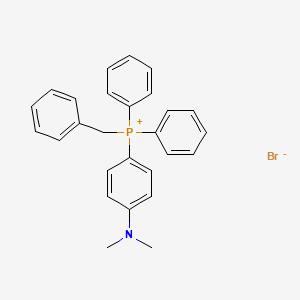![molecular formula C9H10N2O2 B13142023 O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of recyclable catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines.
科学的研究の応用
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methylisoxazole: A simpler isoxazole derivative with similar biological activities.
5-Phenylisoxazole: Another isoxazole compound with potential therapeutic applications.
4-Substituted Methoxycarbonyl-Isoxazole: Known for its antimicrobial properties.
Uniqueness
O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
O-[(3-methyl-1,2-benzoxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H10N2O2/c1-6-8-4-7(5-12-10)2-3-9(8)13-11-6/h2-4H,5,10H2,1H3 |
InChIキー |
QABJOBLFENZLJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C=C(C=C2)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




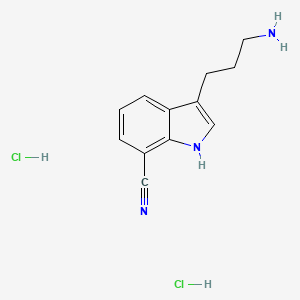
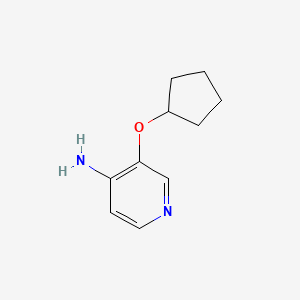
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
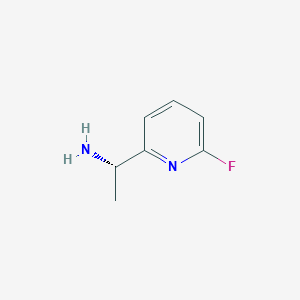

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)
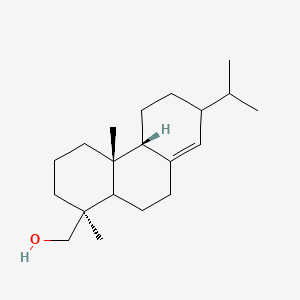
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
